molecular formula C24H24 B085086 Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene CAS No. 13612-55-0

Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene

Cat. No. B085086
CAS RN: 13612-55-0
M. Wt: 312.4 g/mol
InChI Key: TZYSWQJEJIRCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene is a complex organic compound that has been the subject of scientific research for many years. This compound is of interest to researchers due to its unique structure and potential applications in various fields. In 3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene has a wide range of scientific research applications. One of the most promising applications of this compound is in the field of organic electronics. Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene has been found to have excellent charge transport properties, making it an ideal material for use in organic field-effect transistors (OFETs) and other electronic devices.

Mechanism Of Action

The mechanism of action of Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene is not yet fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to changes in cellular signaling pathways. These changes can have a range of biochemical and physiological effects.

Biochemical And Physiological Effects

Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene has been found to have a range of biochemical and physiological effects. In laboratory experiments, the compound has been shown to have antioxidant properties and to inhibit the growth of certain cancer cells. Additionally, Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene has been found to have anti-inflammatory effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene for lab experiments is its unique structure, which makes it an ideal material for use in organic electronics and other fields. However, the compound is difficult to synthesize and can be expensive, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are interested in exploring the potential applications of this compound in fields such as medicine, energy storage, and environmental remediation. Finally, further studies are needed to fully understand the mechanism of action of Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene and its potential effects on human health.

Synthesis Methods

The synthesis of Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, and at high temperatures. Other methods for synthesizing Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.

properties

CAS RN

13612-55-0

Product Name

Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4(24),5,7,11,13,15(23),18,20-nonaene

InChI

InChI=1S/C24H24/c1-4-19-10-12-21-6-2-8-23(17-21)14-15-24-9-3-7-22(18-24)13-11-20(5-1)16-19/h1-9,16-18H,10-15H2

InChI Key

TZYSWQJEJIRCNE-UHFFFAOYSA-N

SMILES

C1CC2=CC(=CC=C2)CCC3=CC=CC(=C3)CCC4=CC=CC1=C4

Canonical SMILES

C1CC2=CC(=CC=C2)CCC3=CC=CC(=C3)CCC4=CC=CC1=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.